molecular formula C18H22N2O3 B11397319 2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Cat. No.: B11397319
M. Wt: 314.4 g/mol
InChI Key: COMIMRSQAVKEOZ-UHFFFAOYSA-N
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Description

    2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a chemical compound with the molecular formula CHNO.

    Structure: It belongs to the class of pyranone derivatives and features a benzoxazole ring fused to a pyranone ring.

    Occurrence: This compound is found in cigarette smoke, Maillard reaction products, sugar degradation products, and natural extracts.

    Flavor: Structurally related to maltol, it exhibits a caramel-like aroma, but with better water solubility and a more pronounced sweet taste.

    Common Names: It goes by various names, including 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one and hydroxydihydromaltol.

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and acid/base catalysts are used.

      Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the pyranone or benzoxazole moieties.

  • Scientific Research Applications

      Chemistry: Used as a natural alternative to synthetic colorants, it has been approved as a food coloring agent in several countries.

      Biology: Its flavor-enhancing properties make it relevant for sensory studies and food science.

      Medicine: Research explores its potential therapeutic applications, although further studies are needed.

      Industry: Widely used in the food and beverage industry for flavor enhancement.

  • Mechanism of Action

      Targets: The exact molecular targets are still under investigation.

      Pathways: It likely interacts with taste receptors or modulates signaling pathways related to sweetness perception.

  • Comparison with Similar Compounds

    Remember, this compound’s multifaceted properties make it intriguing for both scientific research and practical applications

    Properties

    Molecular Formula

    C18H22N2O3

    Molecular Weight

    314.4 g/mol

    IUPAC Name

    2-(4-propan-2-ylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

    InChI

    InChI=1S/C18H22N2O3/c1-12(2)13-7-9-14(10-8-13)22-11-17(21)19-18-15-5-3-4-6-16(15)20-23-18/h7-10,12H,3-6,11H2,1-2H3,(H,19,21)

    InChI Key

    COMIMRSQAVKEOZ-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C3CCCCC3=NO2

    Origin of Product

    United States

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